(2-Cyclopropylthiazol-5-yl)methanamine
Description
(2-Cyclopropylthiazol-5-yl)methanamine is a heterocyclic amine featuring a thiazole core substituted with a cyclopropyl group at the 2-position and a methanamine moiety at the 5-position. Thiazole derivatives are widely explored in medicinal and agrochemical research due to their bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3,8H2 |
InChI Key |
CFGIVYIJIXFTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-Cyclopropylthiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with thioamide derivatives in the presence of a base, such as sodium hydride, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(2-Cyclopropylthiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Cyclopropylthiazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of (2-Cyclopropylthiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Structural Analogues in Agrochemical Research
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine ():
This compound shares the methanamine backbone but replaces the thiazole-cyclopropyl system with a benzimidazole and 4-chlorophenyl group. The chlorophenyl substituent increases aromaticity and electron-withdrawing effects, which may enhance binding to fungal cytochrome P450 enzymes in agrochemical applications. In contrast, the cyclopropyl group in (2-Cyclopropylthiazol-5-yl)methanamine likely reduces π-π stacking interactions but improves steric shielding against enzymatic degradation .- 5-((4-Chlorophenyl)Methyl)-1-(1H-1,2,4-Triazol-1-ylmethyl)Cyclopentanol (Triticonazole, ): A triazole-containing fungicide with a chlorophenyl group. Triazoles inhibit ergosterol synthesis, whereas thiazoles like (2-Cyclopropylthiazol-5-yl)methanamine may target different pathways. The cyclopropane in the latter could confer higher logP (estimated ~2.8) compared to triticonazole (logP ~3.5), suggesting better aqueous solubility .
Pharmacological Analogs
- Thiazol-5-ylmethyl Carbamates (): These compounds, such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]carbamate, feature thiazole rings linked to complex peptidomimetic chains. The cyclopropyl group may enhance blood-brain barrier penetration compared to bulkier substituents in carbamates .
Data Table: Key Structural and Hypothesized Properties
Research Implications and Gaps
- Advantages of Cyclopropyl Group: The non-aromatic cyclopropane may reduce metabolic oxidation compared to chlorophenyl or nitro groups, as seen in and . This could extend half-life in vivo .
- Limitations: No direct bioactivity data for (2-Cyclopropylthiazol-5-yl)methanamine exists in the provided evidence. Further studies on its pharmacokinetics and target engagement are needed.
- Synthesis Challenges : Cyclopropanation reactions often require specialized catalysts (e.g., Simmons-Smith), which may complicate large-scale production compared to simpler aryl substitutions .
Biological Activity
(2-Cyclopropylthiazol-5-yl)methanamine is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of (2-Cyclopropylthiazol-5-yl)methanamine, highlighting relevant research findings, case studies, and potential therapeutic applications.
Biological Activity Overview
Research indicates that thiazole derivatives, including (2-Cyclopropylthiazol-5-yl)methanamine, exhibit a wide range of biological activities. The compound has been studied for its potential effects in various domains:
- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains.
- Anticancer Properties : Shows promise in inhibiting tumor growth in specific cancer cell lines.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers.
Antimicrobial Activity
A study assessed the antimicrobial properties of (2-Cyclopropylthiazol-5-yl)methanamine against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations:
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 12 |
| 50 | 20 |
| 100 | 25 |
These findings suggest that (2-Cyclopropylthiazol-5-yl)methanamine could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that (2-Cyclopropylthiazol-5-yl)methanamine inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis and cell cycle arrest at the G1 phase:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
These results indicate a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms.
Anti-inflammatory Effects
The anti-inflammatory properties of (2-Cyclopropylthiazol-5-yl)methanamine were evaluated using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 300 | 150 |
| LPS | 800 | 400 |
| (2-Cyclopropylthiazol-5-yl)methanamine | 200 | 100 |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Case Studies
Case studies focusing on the application of thiazole derivatives in clinical settings highlight their therapeutic benefits. For instance, a recent case study involving patients with chronic infections treated with thiazole derivatives showed significant improvement in clinical symptoms and reduced infection rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
